molecular formula C21H14BrN5O B14977198 3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one

3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one

Cat. No.: B14977198
M. Wt: 432.3 g/mol
InChI Key: IKJCYSKBBRBKIU-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine core, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 2-methyl-3-amino-4-pyridylpyrazole under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, which can be further utilized in various applications .

Scientific Research Applications

3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and alteration of cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one stands out due to its unique combination of a bromophenyl group and a pyridyl group, which enhances its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C21H14BrN5O

Molecular Weight

432.3 g/mol

IUPAC Name

5-(4-bromophenyl)-4-methyl-11-pyridin-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C21H14BrN5O/c1-13-19(14-5-7-15(22)8-6-14)20-24-12-16-17(27(20)25-13)9-11-26(21(16)28)18-4-2-3-10-23-18/h2-12H,1H3

InChI Key

IKJCYSKBBRBKIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Br)C(=O)N(C=C3)C5=CC=CC=N5

Origin of Product

United States

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